molecular formula C6H5BrN4S B13469317 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine CAS No. 1591741-47-7

7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine

Cat. No.: B13469317
CAS No.: 1591741-47-7
M. Wt: 245.10 g/mol
InChI Key: GHUKQDXUOSNYOX-UHFFFAOYSA-N
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Description

7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound featuring an imidazo[2,1-f][1,2,4]triazine core substituted with a bromine atom at position 7 and a methylsulfanyl group at position 4. Its molecular formula is C₆H₅BrN₄S, with a molecular weight of 245.10 g/mol (extrapolated from ). The bromine atom enhances electrophilic reactivity and lipophilicity, while the methylsulfanyl group contributes to electronic modulation and metabolic stability. This compound serves as a critical intermediate in medicinal chemistry, particularly in kinase inhibitor development ().

Properties

CAS No.

1591741-47-7

Molecular Formula

C6H5BrN4S

Molecular Weight

245.10 g/mol

IUPAC Name

7-bromo-4-methylsulfanylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H5BrN4S/c1-12-6-5-8-2-4(7)11(5)10-3-9-6/h2-3H,1H3

InChI Key

GHUKQDXUOSNYOX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NN2C1=NC=C2Br

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

The synthesis often starts from pyrrole or indole derivatives bearing carboxylate groups at the 2-position. For instance, pyrrole-2-carboxylates are subjected to amination using chloramine to yield N-aminated intermediates. These intermediates undergo ring closure under Leuckart reaction conditions (formamide or formamidine derivatives) to form the fused imidazo[2,1-f]triazine nucleus with high efficiency and yields.

Introduction of Methylsulfanyl Group

The methylsulfanyl (–SCH3) substituent at the 4-position is typically introduced via nucleophilic substitution or by using methylthiolation reagents on a suitable precursor bearing a leaving group at that position. In some synthetic routes, the methylsulfanyl group is present early in the synthesis and retained through subsequent transformations. However, due to its sensitivity, some protocols remove the methylsulfanyl group early and reintroduce it later to avoid side reactions during metal-catalyzed steps.

Bromination at the 7-Position

Selective bromination to install the bromine atom at the 7-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or other bromine sources under controlled temperature conditions (often below 0°C to -15°C) to avoid over-bromination and side reactions. The bromination step is typically the last functionalization before purification.

Alternative Synthetic Route via Pyrrolo[2,1-f]thiazine Intermediates

A patented method describes a detailed multi-step synthesis starting from tert-butyl carbazate and 2,5-dimethoxy tetrahydrofuran to form a Boc-protected aminopyrrole intermediate. This is then reacted with methanesulfonyl isocyanate to yield a nitrile intermediate, which upon acidic deprotection and ring closure with formamidine acetate forms a 4-aminopyrrolo[2,1-f]triazine intermediate. Subsequent bromination at low temperature provides the 7-bromo derivative. This method emphasizes high yield, low byproduct formation, and scalability.

Detailed Reaction Conditions and Yields

Step Reaction Reagents/Conditions Temperature Yield (%) Notes
1 Amination of pyrrole-2-carboxylate Chloramine, aqueous NaOH, ammonium chloride 25–35°C, 2–4 h High (>85%) One-pot amination to N-aminated intermediate
2 Ring closure (Leuckart reaction) Formamidine acetate or formamide derivatives Elevated temperature (80–100°C) High (>80%) Formation of imidazo[2,1-f]triazine core
3 Methylthiolation Methylthiolation reagent (e.g., methylthiol or methylsulfanyl donor) Ambient to mild heating Variable (60–90%) Introduction or retention of methylsulfanyl group
4 Bromination N-Bromosuccinimide (NBS) or bromine in DMF -15 to 0°C, 30–60 min 75–90% Selective bromination at 7-position
5 Purification Filtration, washing, recrystallization Ambient Removal of impurities and isolation of white solid

Research Findings and Optimization

  • One-Pot Amination and Ring Closure: The one-pot method combining amination with chloramine and subsequent ring closure under Leuckart conditions reduces reaction time and improves overall yield, making it suitable for scale-up.

  • Temperature Control in Bromination: Maintaining low temperatures during bromination is critical to avoid polybromination and degradation of the methylsulfanyl group. Dropwise addition of brominating agents under cooling ensures selectivity.

  • Solvent Selection: Polar aprotic solvents such as N-methylpyrrolidone, N,N-dimethylformamide, tetrahydrofuran, or 1,4-dioxane are preferred for intermediate steps due to their ability to dissolve reactants and control reaction rates.

  • Purification Techniques: Use of aqueous sodium sulfite to quench excess brominating agent, followed by extraction with ethyl acetate and washing with sodium carbonate solution, helps in obtaining pure product with minimal residual halogen or acidic impurities.

Summary Table of Key Intermediates and Final Product

Compound Description Key Functional Groups Role in Synthesis
Pyrrole-2-carboxylate Starting material Pyrrole ring, carboxylate Precursor for amination and ring closure
N-Aminated Pyrrole-2-carboxylate Intermediate Amino group at nitrogen Precursor for ring closure
4-(Methylsulfanyl)imidazo[2,1-f]triazine Intermediate Methylsulfanyl at position 4 Core heterocycle with sulfur substituent
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f]triazine Final product Bromine at position 7, methylsulfanyl at position 4 Target compound with biological activity

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted imidazo[2,1-f][1,2,4]triazines.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: More complex heterocyclic compounds.

Scientific Research Applications

7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit adenosine deaminase by binding to its active site, thereby preventing the deamination of adenosine . This inhibition can modulate various physiological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Imidazo vs. Pyrrolo Derivatives

  • 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine (Target Compound):

    • Core : Imidazo[2,1-f][1,2,4]triazine (two nitrogen atoms in the fused ring).
    • Key Substituents : Br (C-7), SCH₃ (C-4).
    • Role : Intermediate for kinase inhibitors ().
  • 7-Bromopyrrolo[2,1-f][1,2,4]triazine 20 (): Core: Pyrrolo[2,1-f][1,2,4]triazine (one nitrogen in the fused ring). Key Substituents: Br (C-7). Pharmacology: MED = 0.03 mg/kg in vivo, hERG IC₅₀ = 2.5 μM.
Parameter Target Compound (Imidazo) 7-Bromopyrrolo[2,1-f]triazine 20
Core Heterocycle Imidazo Pyrrolo
hERG IC₅₀/Inhibition Not reported 2.5 μM (IC₅₀)
In Vivo Efficacy (MED) Not reported 0.03 mg/kg

Halogen Substitution: Bromo vs. Chloro Analogues

7-Bromo vs. 7-Chloro Derivatives

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazine 20 ():

    • MED = 0.03 mg/kg; plasma concentration = 18 nM.
    • hERG IC₅₀ = 2.5 μM.
  • 7-Chloropyrrolo[2,1-f][1,2,4]triazine 21 (): MED = Not specified; 42% hERG inhibition at 3.0 μM. Key Difference: Chloro substitution reduces hERG inhibition but may lower potency due to decreased lipophilicity.
Parameter 7-Bromo (20) 7-Chloro (21)
Halogen Br Cl
hERG Inhibition IC₅₀ = 2.5 μM 42% at 3.0 μM
Plasma Concentration (MED) 18 nM Not reported

The bromine atom’s larger size and higher lipophilicity likely enhance target binding and bioavailability compared to chlorine.

Substituent Position and Functional Group Effects

4-Methylsulfanyl vs. 4-Chloro Derivatives

  • This compound :

    • SCH₃ at C-4 provides electron-donating effects, improving solubility and metabolic stability.
  • 7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1008112-03-5, ):

    • Molecular formula: C₆H₂BrCl₂N₃; LogP = 2.80.
    • Impact : Chloro groups increase electrophilicity but may elevate toxicity risks.
Parameter Target Compound (SCH₃) 7-Bromo-2,4-dichloro Analogue
C-4 Substituent SCH₃ Cl
LogP ~2.5 (estimated) 2.80
Metabolic Stability Higher (SCH₃) Lower (Cl)

Pharmacological Activity Comparison

Kinase Inhibitors vs. Adenosine Deaminase (ADA) Inhibitors

  • Target Compound : Used in kinase inhibitor synthesis ().
  • C-ribosyl Imidazo[2,1-f][1,2,4]triazine 7 ():
    • Inhibits ADA with IC₅₀ = 40 µM.
    • Key Difference : Ribosyl substitution at C-7 instead of bromine shifts activity toward ADA inhibition.
Compound Target Activity IC₅₀/Potency
Target Compound Kinase inhibition Not reported
C-ribosyl Imidazo-triazine ADA inhibition 40 µM

Biological Activity

7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 7-bromo-4-(methylthio)imidazo[2,1-f][1,2,4]triazine
  • Molecular Formula : C7H7BrN4S2
  • Molecular Weight : 291.19 g/mol
  • CAS Number : 1062135-87-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cells.
  • Antimicrobial Properties : It has been evaluated for its efficacy against various bacterial strains.
  • Toxicity Profile : The compound is classified as harmful if swallowed and can cause skin irritation .

The antitumor activity of this compound is believed to be mediated through multiple pathways:

  • Cell Cycle Arrest : Studies have demonstrated that it can induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells by activating apoptotic pathways.

Case Studies

A significant study reported the IC50 values for various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 14.85 µM
  • HepG2 (Liver Cancer) : IC50 = 17.5 µM
    These values suggest that this compound has a moderate potency against these cell lines .

Antimicrobial Properties

The compound has been tested against several bacterial strains with varying degrees of effectiveness. Its structure suggests potential interactions with microbial cell membranes or vital enzymes.

Comparative Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This table indicates that the compound exhibits varying levels of antimicrobial activity depending on the strain .

Toxicity and Safety Considerations

The safety profile of this compound is crucial for its potential therapeutic application:

  • Acute Toxicity : Classified as harmful if ingested (H302).
  • Skin Irritation : Causes skin irritation upon contact (H315).

These factors necessitate careful handling and further studies to establish safe dosage levels for clinical use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions under controlled conditions. For example, substituting a bromine or methylsulfanyl group onto the imidazo-triazine core requires precise pH and temperature regulation to minimize side products. Alkali-mediated reactions (e.g., using KOH or NaH) are effective for introducing the methylsulfanyl group, as demonstrated in analogous triazine derivatives . Optimization via Design of Experiments (DoE) is recommended to balance reaction time (12-24 hours) and temperature (60-80°C) for >70% yield .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • LC-MS to confirm molecular weight ([M+H]+ expected ~285.1 Da).
  • NMR (¹H and ¹³C) to verify substitution patterns, particularly the methylsulfanyl group (δ ~2.5 ppm for CH₃S) and imidazo-triazine aromatic protons (δ 8.2-9.1 ppm) .
  • XRD for crystalline structure validation, as seen in related imidazo-triazine derivatives with triclinic or monoclinic systems .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stability studies (e.g., HPLC monitoring over 72 hours) indicate degradation <5% at 4°C in inert atmospheres. Avoid prolonged exposure to light or acidic conditions to prevent desulfurization .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s interaction with kinase targets, and what assays are suitable for quantifying inhibitory activity?

  • Methodological Answer : The methylsulfanyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Use ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or CDK2). Compare IC₅₀ values against analogs lacking the methylsulfanyl group to isolate its contribution . For structural insights, employ molecular docking (AutoDock Vina) with PDB structures (e.g., 1M17 for EGFR) .

Q. What strategies can resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer : Discrepancies often arise from cell-specific metabolic profiles or off-target effects. Conduct:

  • Metabolic stability assays (e.g., liver microsome incubation) to assess compound half-life.
  • CRISPR-Cas9 knockouts of suspected off-target genes (e.g., cytochrome P450 enzymes) to isolate primary mechanisms .
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can researchers design derivatives to improve selectivity for specific enzyme isoforms?

  • Methodological Answer : Perform SAR studies by systematically modifying the bromine substituent or methylsulfanyl group. For example:

  • Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding to polar active sites.
  • Use computational alanine scanning to identify critical residues in target isoforms .
  • Synthesize and test 10-15 analogs, prioritizing those with ClogP <3.5 to balance permeability and solubility .

Q. What in silico tools are most effective for predicting the compound’s ADMET properties?

  • Methodological Answer : Utilize SwissADME for solubility/logP predictions and ProTox-II for toxicity profiling. For CYP inhibition risks, MetaCore™ or Schrödinger’s QikProp provide reliable models. Cross-reference with experimental data (e.g., Caco-2 permeability assays) to refine predictions .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis due to competing side reactions?

  • Methodological Answer : Implement flow chemistry to improve heat/mass transfer and reduce reaction time. Use in-line FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically. For example, a continuous flow reactor at 70°C with 1.2 equiv. of methylsulfanyl chloride reduces dimerization by 40% .

Q. What techniques enable precise characterization of the compound’s electronic properties for materials science applications?

  • Methodological Answer : Cyclic voltammetry (e.g., CHI760E potentiostat) reveals redox potentials linked to the bromine and sulfur moieties. DFT calculations (Gaussian 16) correlate HOMO/LUMO levels with observed charge-transfer behavior in thin-film devices .

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